molecular formula C4H4N2O2S2 B2899218 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid CAS No. 53030-41-4

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid

Cat. No. B2899218
CAS RN: 53030-41-4
M. Wt: 176.21
InChI Key: DZXGDEPWZLFUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound is used for proteomics research .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H4N2O2S2, and its molecular weight is 176.22 .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C4H4N2O2S2, and its molecular weight is 176.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid has been used in scientific research as a reagent for the synthesis of various compounds, such as heterocyclic compounds, polycyclic compounds, and other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a ligand for the coordination of metals. Additionally, this compound has been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of enzymes, antibiotics, and antiviral agents.

Mechanism of Action

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is believed to act as an electrophile, which means that it can react with nucleophiles in a wide range of reactions. The reaction of this compound with nucleophiles results in the formation of a covalent bond between the two molecules, leading to the formation of a new compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses in laboratory experiments. Additionally, this compound has been found to have antifungal, antibacterial, and antiviral activity, as well as anti-inflammatory and antiproliferative effects.

Advantages and Limitations for Lab Experiments

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid is a relatively inexpensive and readily available reagent, making it an attractive option for laboratory experiments. Additionally, it has a wide range of potential applications in scientific research. However, one limitation of this compound is that it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

In the future, 2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid could be used in a wide range of applications, including the synthesis of polymers, the coordination of metals, and the synthesis of biologically active compounds. Additionally, further research could be conducted to explore the potential therapeutic uses of this compound, such as its potential use as an anti-inflammatory or antiproliferative agent. Additionally, further research could be conducted to explore the potential toxic effects of this compound and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid can be synthesized from the reaction of 1,3,4-thiadiazole-2-sulfonyl chloride and acetic acid in the presence of a base. The reaction is carried out in dichloromethane at room temperature. The product is a white crystalline solid that is soluble in organic solvents.

properties

IUPAC Name

2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S2/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXGDEPWZLFUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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